CID 71397644
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Overview
Description
CID 71397644 is a chemical compound registered in the PubChem database It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications
Preparation Methods
The synthesis of CID 71397644 involves specific synthetic routes and reaction conditions. The preparation method typically includes the following steps:
Oxidation: The alcohol function of a precursor compound is oxidized under controlled conditions.
Industrial Production: Large-scale production methods involve optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 71397644 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
CID 71397644 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of CID 71397644 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the target and pathway involved .
Comparison with Similar Compounds
CID 71397644 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 146016268: This compound shares structural similarities but differs in its specific functional groups and reactivity.
CID 182680: Another similar compound with distinct properties and applications.
The uniqueness of this compound lies in its specific structure and the range of reactions it can undergo, making it valuable for diverse applications.
Properties
Molecular Formula |
C20H19AsIO |
---|---|
Molecular Weight |
477.2 g/mol |
InChI |
InChI=1S/C20H18AsO.HI/c1-15-8-7-9-16(14-15)21(2)17-10-3-5-12-19(17)22-20-13-6-4-11-18(20)21;/h3-14H,1-2H3;1H |
InChI Key |
WARVHXORIDFIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[As]2(C3=CC=CC=C3[OH+]C4=CC=CC=C42)C.[I-] |
Origin of Product |
United States |
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